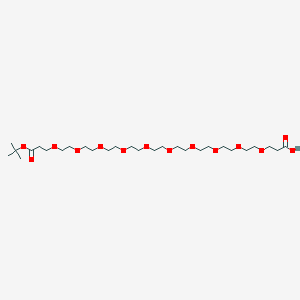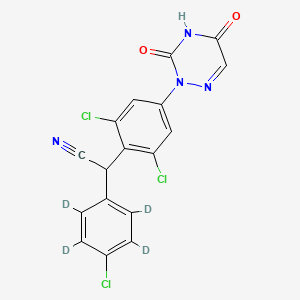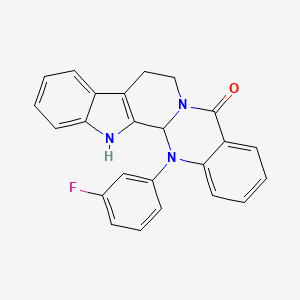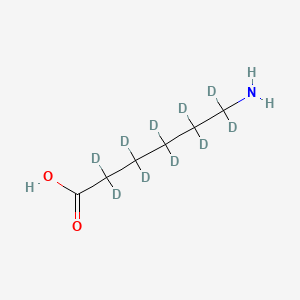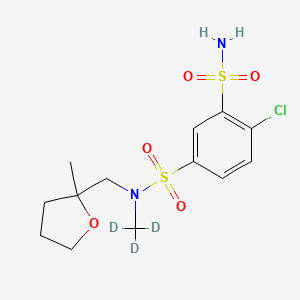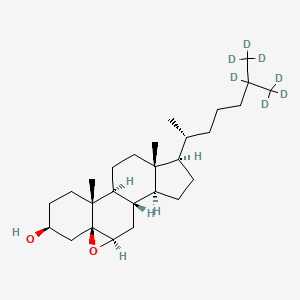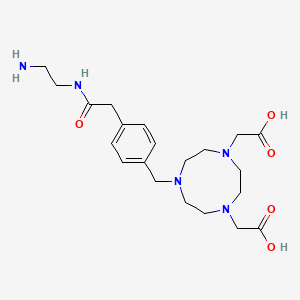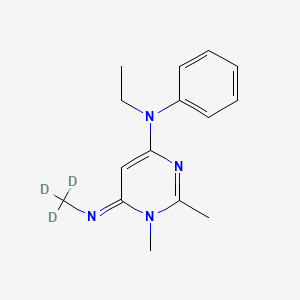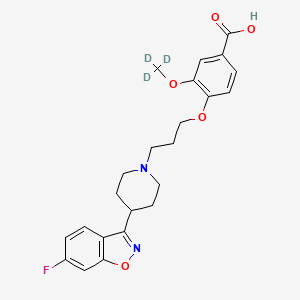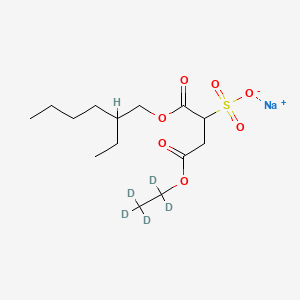
4-Des-((2-ethylhexyl)oxy) 4-Ethoxy Docusate Sodium-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) is a chemical compound that is an isotopic analog of 4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate sodium. This compound is often used in scientific research due to its unique properties and applications. It is a derivative of Disodium Mono (2-ethylhexyl) Sulfosuccinate, which is commonly used as a laxative or stool softener .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) involves the reaction of Disodium Mono (2-ethylhexyl) Sulfosuccinate with deuterated ethoxy groups. The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, controlled heating, and continuous monitoring to maintain the desired reaction conditions. The final product is then purified using techniques such as crystallization or chromatography to achieve high purity levels .
化学反応の分析
Types of Reactions
4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The ethoxy and ethylhexyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are conducted under inert atmospheres.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Sulfides and related compounds.
Substitution: Various alkyl or aryl derivatives depending on the substituents used.
科学的研究の応用
4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) has several applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the study of isotopic effects.
Biology: Employed in the study of biological processes involving sulfonates and their derivatives.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the synthesis of electrospun fibers for controlled antibiotic drug release.
作用機序
The mechanism of action of 4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) involves its surfactant properties, which allow it to reduce surface tension and enhance the solubility of hydrophobic compounds. This property is particularly useful in drug delivery systems, where it helps in the efficient release and absorption of drugs. The compound interacts with cell membranes, altering their permeability and facilitating the transport of active pharmaceutical ingredients .
類似化合物との比較
Similar Compounds
Disodium Mono (2-ethylhexyl) Sulfosuccinate: A precursor in the synthesis of 4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium).
Docusate Sodium: Commonly used as a laxative and stool softener.
4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate sodium: The non-deuterated analog of the compound.
Uniqueness
4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This isotopic labeling is valuable in research applications, allowing for the study of reaction mechanisms and metabolic pathways with greater precision.
特性
分子式 |
C14H25NaO7S |
|---|---|
分子量 |
365.43 g/mol |
IUPAC名 |
sodium;1-(2-ethylhexoxy)-1,4-dioxo-4-(1,1,2,2,2-pentadeuterioethoxy)butane-2-sulfonate |
InChI |
InChI=1S/C14H26O7S.Na/c1-4-7-8-11(5-2)10-21-14(16)12(22(17,18)19)9-13(15)20-6-3;/h11-12H,4-10H2,1-3H3,(H,17,18,19);/q;+1/p-1/i3D3,6D2; |
InChIキー |
BSIQTIZFQPJYIV-COATXBAHSA-M |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCC(CC)COC(=O)C(CC(=O)OCC)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


